3-ブロモ-4-メチルキノリン

概要

説明

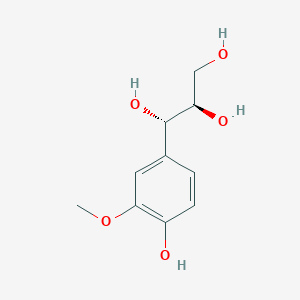

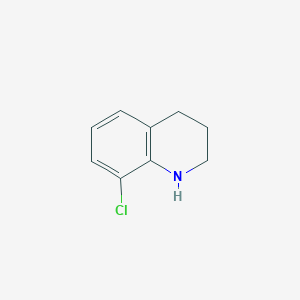

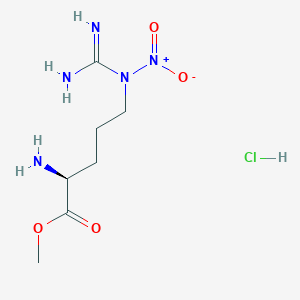

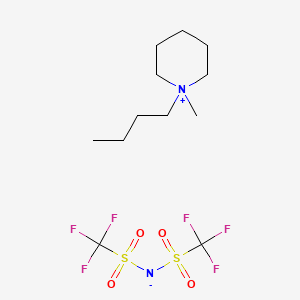

3-Bromo-4-methylquinoline is a chemical compound with the molecular formula C10H8BrN . It is a type of quinoline, which is a class of compounds that have versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-Bromo-4-methylquinoline, has been reported in the literature. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methylquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight is 222.081 Da .Chemical Reactions Analysis

Quinoline and its derivatives have shown substantial biological activities. There are different techniques for the synthesis of quinoline derivatives, and Doebner–von Miller is considered one of the best .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-methylquinoline include a molecular weight of 222.081 Da and a density of 1.488g/cm3 . The boiling point is 296.791ºC at 760 mmHg .科学的研究の応用

医薬品化学

キノリンモチーフ(3-ブロモ-4-メチルキノリンなど)は、医薬品化学における様々な用途により、いくつかの薬理活性を持つ複素環化合物に不可欠です . これらの構造は、幅広い生体応答を示すことから、創薬プログラムにおける優位な構造と考えられています .

抗がん活性

キノリン誘導体は、抗がん活性を示すことが発見されています . キノリンの化学修飾は、創薬において用いられる一般的な手法の1つであり、治療効果の改善につながります .

抗酸化活性

キノリンとその誘導体は、抗酸化活性も示します . これにより、酸化ストレスによって引き起こされる疾患の治療に役立つ可能性があります。

抗炎症活性

キノリン化合物は、抗炎症作用を持つことが発見されています . これは、炎症性疾患の治療における可能性を示唆しています。

抗マラリア活性

キノリン誘導体は、マラリアの治療に用いられてきました . これらの抗マラリア活性は、熱帯医学分野で貴重なものとなっています。

抗結核活性

キノリン化合物は、抗結核活性も示すことが発見されています . これは、結核の治療における可能性を示唆しています。

Safety and Hazards

将来の方向性

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 3-Bromo-4-methylquinoline could be in the development of new drugs and in the exploration of its potential applications in various fields of chemistry.

作用機序

3-Bromo-4-methylquinoline: is a heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety. It has gained attention due to its versatile applications in both industrial and medicinal chemistry . While specific targets for this compound may vary, it generally interacts with cellular components called receptors .

Mode of Action:

The compound binds to receptors, initiating cellular responses. Receptors are essential for drug action, as they mediate the effects of the compound on biological tissues and organs. By binding to these receptors, 3-Bromo-4-methylquinoline triggers specific cellular actions .

Action Environment:

Environmental factors play a crucial role in the compound’s efficacy and stability Factors such as pH, temperature, and the presence of other molecules can influence its behavior.

: Abdanne Weyesa and Endale Mulugeta. “Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.” RSC Advances, 2020, 10, 20784. Read more

生化学分析

Biochemical Properties

The biochemical properties of 3-Bromo-4-methylquinoline are not well-studied. Quinoline derivatives are known to interact with various enzymes and proteins. For instance, they can act as inhibitors or activators of certain enzymes, affecting the rate of biochemical reactions

Cellular Effects

Quinoline derivatives can influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

3-bromo-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHKGDKYEZFMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC=CC=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483199 | |

| Record name | 3-BROMO-4-METHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59280-69-2 | |

| Record name | 3-Bromo-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59280-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-BROMO-4-METHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1631702.png)

![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1631737.png)